1-(2-Benzylazetidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(2-Benzylazetidin-1-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a benzyl group attached to the nitrogen atom of the azetidinone ring and a prop-2-en-1-one moiety, making it a unique structure with potential pharmacological properties.
Preparation Methods
The synthesis of 1-(2-Benzylazetidin-1-yl)prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-benzylazetidine with prop-2-en-1-one under specific reaction conditions. The reaction typically requires a base catalyst and is carried out in an organic solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve more scalable and efficient processes, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
1-(2-Benzylazetidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound’s unique structure and biological activity suggest potential therapeutic applications, particularly in the development of new anticancer agents.
Mechanism of Action
The mechanism of action of 1-(2-Benzylazetidin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as tubulin. The compound has been shown to inhibit tubulin polymerization, leading to the destabilization of microtubules. This disruption of microtubule dynamics can result in cell cycle arrest and apoptosis in cancer cells . The specific pathways and molecular targets involved in its action are still under investigation, but its ability to interfere with tubulin function highlights its potential as an anticancer agent.
Comparison with Similar Compounds
1-(2-Benzylazetidin-1-yl)prop-2-en-1-one can be compared with other azetidinone derivatives and prop-2-en-1-one based compounds:
3-(Prop-1-en-2-yl)azetidin-2-one: This compound shares the azetidinone core but differs in the substitution pattern, affecting its biological activity and reactivity.
3-Allylazetidin-2-one: Similar to the previous compound, it features an allyl group instead of a benzyl group, leading to different chemical and biological properties.
3-(Buta-1,3-dien-1-yl)azetidin-2-one: This compound has a buta-1,3-dien-1-yl group, which introduces additional conjugation and potential reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues.
Properties
IUPAC Name |
1-(2-benzylazetidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-13(15)14-9-8-12(14)10-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZAGNJLYFFSAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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